N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide

Description

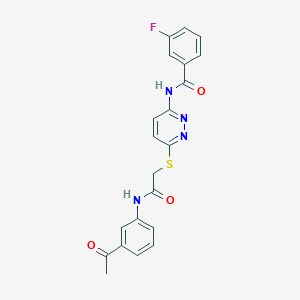

This compound is a pyridazine derivative featuring a thioether linkage to a 2-((3-acetylphenyl)amino)-2-oxoethyl side chain and a 3-fluorobenzamide substituent. Its structural complexity arises from the integration of multiple functional groups:

- Pyridazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

- Thioether bridge: Connects the pyridazine ring to a secondary amide-bearing ethyl chain.

- 3-Fluorobenzamide: A benzamide group with a fluorine substituent at the meta position, enhancing electronic and steric properties.

This compound’s design likely targets kinase inhibition or enzyme modulation, given the prevalence of pyridazine-based scaffolds in medicinal chemistry .

Properties

IUPAC Name |

N-[6-[2-(3-acetylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3S/c1-13(27)14-4-3-7-17(11-14)23-19(28)12-30-20-9-8-18(25-26-20)24-21(29)15-5-2-6-16(22)10-15/h2-11H,12H2,1H3,(H,23,28)(H,24,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBLDVXTSPWQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their significant biological and therapeutic value. These compounds serve as pharmacophores for many molecules with varied medicinal applications.

Biological Activity

N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide, a compound with the CAS number 1021025-84-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and enzyme inhibitory properties, as well as its possible applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C21H17FN4O3S, with a molecular weight of 424.4 g/mol. The compound features a pyridazine ring, an amide functional group, and a fluorobenzamide moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H17FN4O3S |

| Molecular Weight | 424.4 g/mol |

| CAS Number | 1021025-84-2 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, related compounds have shown efficacy against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like penicillin.

In a study evaluating various synthesized compounds, it was found that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the core structure can enhance efficacy against bacterial strains .

Acetylcholinesterase Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are critical in treating conditions such as Alzheimer’s disease. Preliminary data indicate that compounds within this class can inhibit AChE activity effectively, with some derivatives demonstrating IC50 values in the low micromolar range .

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Enzyme Inhibition :

- In another investigation focusing on enzyme inhibition, a series of compounds including those similar to this compound were tested for their ability to inhibit AChE. The most potent inhibitor had an IC50 value of approximately 0.55 µM, indicating strong potential for further development as therapeutic agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide involves several steps that typically include the formation of the pyridazine ring, introduction of the thioether linkage, and acylation to form the final amide structure. The characterization of such compounds often employs techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm their structural integrity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on thiazole and pyridine derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The presence of electron-withdrawing groups in the structure has been linked to enhanced activity against tumor cells .

Anticonvulsant Properties

The compound's structural analogs have been evaluated for anticonvulsant activity using models such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test. The structure-activity relationship studies suggest that modifications at specific positions on the phenyl rings can significantly influence efficacy .

Antimicrobial Effects

Recent investigations into thiazole-pyridine hybrids have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds with specific substitutions have shown minimum inhibitory concentrations (MICs) that indicate their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR is crucial for understanding how modifications to the chemical structure affect biological activity. For this compound:

- Electron-Withdrawing Groups : The presence of halogens or other electron-withdrawing groups on the aromatic rings has been associated with increased potency against various biological targets.

- Thioether Linkage : The thioether moiety enhances lipophilicity, which may improve cellular uptake and bioavailability.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine and Pyrimidinone Derivatives

Compounds with pyridazine or pyrimidinone cores and thioether/amide linkages are critical for comparison (Table 1):

Key Observations :

- Pyrimidinone analogs (e.g., 2d, 2e) exhibit higher melting points (>210°C) due to strong hydrogen-bonding interactions from the pyrimidinone ring .

Benzothiazole and Benzamide Derivatives

Benzothiazole-based acetamides and benzamides share functional motifs with the target compound (Table 2):

Key Observations :

- Benzothiazole derivatives (e.g., EP3 348 550A1 compounds) prioritize trifluoromethyl or methoxy groups for enhanced membrane permeability .

- The dual fluorine substitution in N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide mirrors the target compound’s fluorobenzamide but lacks the pyridazine-thioether motif .

Thioether-Linked Heterocycles

Thioethyl bridges are critical for conformational flexibility and binding (Table 3):

Key Observations :

- Thioethyl groups in dihydropyridines (e.g., AZ331, AZ257) are associated with cardiovascular activity, contrasting with the pyridazine-based target compound’s unexplored pharmacological profile .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage.

- Condensation reactions using coupling agents (e.g., EDC/HOBt) to form amide bonds.

- Reduction steps (e.g., iron powder in acidic media) for nitro-to-amine conversions in intermediates.

Critical conditions include temperature control (60–80°C for condensation), solvent selection (DMF or THF for polar intermediates), and catalyst optimization (triethylamine, 1–5 eq). Purification via column chromatography is recommended .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify proton environments and carbon backbone.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization). Cross-reference with synthetic intermediates for validation .

Q. What solvents and catalysts are optimal for the final condensation step?

Methodological Answer:

- Solvents: Polar aprotic solvents like DMF or DMSO enhance solubility of aromatic intermediates.

- Catalysts: Triethylamine or 4-dimethylaminopyridine (DMAP) for acid-catalyzed amide bond formation.

- Conditions: Conduct under nitrogen at 60–80°C for 12–24 hours, monitored by TLC .

Q. What are the stability and storage conditions for this compound?

Methodological Answer:

- Store at -20°C under inert gas (argon/nitrogen) in amber vials to prevent photodegradation.

- Conduct accelerated stability studies : Expose to 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Desiccants (silica gel) mitigate hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the pyridazin-thioether intermediate?

Methodological Answer:

- Solvent polarity screening: Compare DMF (high polarity) vs. THF (moderate) to balance reactivity and byproduct formation.

- Catalyst loading: Optimize triethylamine (1–5 eq) to reduce ester hydrolysis side reactions.

- Temperature gradients: Test 50–80°C to favor kinetic vs. thermodynamic control. Use DoE (Design of Experiments) for multi-variable analysis .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

Methodological Answer:

- Assay validation: Ensure dose-response consistency (e.g., IC₅₀ curves) and include positive/negative controls.

- Orthogonal assays: Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays).

- Purity reassessment: Re-analyze batches with conflicting results via HPLC-MS to rule out impurity interference.

- Structural analogs: Test derivatives to isolate pharmacophore contributions .

Q. How can structure-activity relationships (SAR) be systematically evaluated for this compound’s bioactivity?

Methodological Answer:

- Analog synthesis: Modify substituents (e.g., fluorobenzamide to chlorobenzamide) and assess potency shifts.

- Computational docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).

- Pharmacophore mapping: Identify critical H-bond acceptors (pyridazinone oxygen) and hydrophobic regions (aryl groups) via MOE software. Validate with mutagenesis studies .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

- Pull-down assays: Use biotinylated probes to isolate target proteins from cell lysates.

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) with recombinant proteins.

- CRISPR knockouts: Validate target dependency by deleting putative genes (e.g., PTEN) in cell models.

- Transcriptomic profiling: RNA-seq to identify downstream pathways (e.g., apoptosis, proliferation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.